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Compound of Interest

Compound Name: Ferrous chloride dihydrate

CAS No.: 20049-66-5

Cat. No.: B8270115

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of anhydrous and hydrated

ferrous chloride, supported by experimental data and detailed methodologies. The distinct roles

of these two forms of iron(II) chloride are critical in various chemical syntheses, where the

presence or absence of water can significantly influence reaction pathways, efficiency, and

product yields.

Executive Summary
The primary difference in reactivity between anhydrous and hydrated ferrous chloride stems

from the coordination of water molecules to the iron(II) center in the hydrated form. These

coordinated water molecules act as Lewis bases, satisfying the Lewis acidity of the ferrous ion.

Consequently, anhydrous ferrous chloride is a significantly stronger Lewis acid than its

hydrated counterpart. This distinction in Lewis acidity dictates their respective applications and

reactivity in various chemical transformations, particularly in organic synthesis.
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Property
Anhydrous Ferrous
Chloride (FeCl₂)

Hydrated Ferrous
Chloride
(FeCl₂·4H₂O)

Reference(s)

Appearance
White to off-white or

tan solid

Pale green crystalline

solid
[1]

Molar Mass 126.75 g/mol 198.81 g/mol [1]

Lewis Acidity Strong Lewis acid Weak Lewis acid

Solubility in THF Soluble Insoluble [1]

Reactivity in

Anhydrous Organic

Reactions

High, acts as a

catalyst or precursor

in moisture-sensitive

reactions.

Low to negligible,

water of hydration can

interfere with

reagents.

Typical Application

Precursor in

organometallic

synthesis (e.g.,

ferrocene), Lewis acid

catalyst.

Source of iron(II) ions

in aqueous solutions,

precursor for

complexes.

[1]

Reactivity Differences in Detail
The reactivity of a metal halide is often linked to its Lewis acidity, which is the ability to accept

an electron pair.

Anhydrous Ferrous Chloride (FeCl₂):

In its anhydrous state, the iron(II) center has vacant d-orbitals, making it an effective electron

pair acceptor, and thus a potent Lewis acid. This property is crucial in catalyzing a variety of

organic reactions, such as Friedel-Crafts alkylations and acylations, where it can activate

electrophiles. Its solubility in non-aqueous solvents like tetrahydrofuran (THF) further enhances

its utility in organic synthesis, allowing for homogeneous reaction conditions.[1]

Hydrated Ferrous Chloride (FeCl₂·4H₂O):
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In the tetrahydrate form, the iron(II) ion is coordinated to four water molecules. These water

molecules donate electron pairs to the iron center, effectively neutralizing its Lewis acidity. The

general principle is that metal cations in aqueous solutions act as Lewis acids by interacting

with water molecules, which in turn become more acidic.[2] The coordinated water in hydrated

ferrous chloride means the iron center is less available to interact with other Lewis bases in a

reaction mixture. Consequently, hydrated ferrous chloride is generally not used as a Lewis acid

catalyst in organic synthesis. Its primary role is as a source of ferrous ions in aqueous media or

in reactions where the presence of water is tolerated or even required.

Experimental Protocols: Synthesis of Ferrocene
A classic example illustrating the different reactivity and handling of anhydrous and hydrated

ferrous chloride is the synthesis of ferrocene, an organometallic sandwich compound. While

both forms can be used to synthesize ferrocene, the reaction conditions and the nature of the

reagents differ significantly.

Method 1: Using Anhydrous Ferrous Chloride
(Generated in situ)
This method, adapted from Organic Syntheses, involves the in-situ generation of anhydrous

ferrous chloride from anhydrous ferric chloride, followed by the reaction with sodium

cyclopentadienide.[3] This approach is necessary when a strictly anhydrous environment is

required to prevent side reactions.
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In-situ Generation of Anhydrous FeCl₂

Preparation of Sodium Cyclopentadienide

Anhydrous FeCl₃

Anhydrous FeCl₂ suspension
Reflux

Iron Powder

THF

Ferrocene

Reaction

Sodium

Sodium Cyclopentadienide

Cyclopentadiene

THF

Click to download full resolution via product page

Caption: Workflow for Ferrocene Synthesis using in-situ generated anhydrous FeCl₂.

Protocol:

Preparation of Anhydrous Ferrous Chloride: Anhydrous ferric chloride (0.166 mole) and iron

powder (0.084 g-atom) are refluxed in 100 ml of tetrahydrofuran (THF) under a nitrogen

atmosphere for 4.5 hours. This results in a gray suspension of anhydrous ferrous chloride.[3]
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Preparation of Sodium Cyclopentadienide: Sodium (0.5 g-atom) is dispersed in xylene, which

is then replaced with 200 ml of THF. Cyclopentadiene (0.5 mole) is added dropwise to the

stirred suspension, cooled in an ice bath, over 1 hour. The mixture is stirred for an additional

2-3 hours.[3]

Synthesis of Ferrocene: The cold suspension of anhydrous ferrous chloride is added to the

cold sodium cyclopentadienide solution under a nitrogen atmosphere. The mixture is stirred

for 1.25 hours just below reflux temperature.[3]

Work-up and Purification: The solvent is removed by distillation, and the ferrocene is

extracted from the residue with petroleum ether. The product is purified by recrystallization or

sublimation.[3]

Reported Yield: While a specific yield for this exact procedure is not stated in the reference,

similar preparations aim for high yields, often exceeding 70-80% based on the limiting reagent.

Method 2: Using Hydrated Ferrous Chloride Tetrahydrate
This method is more common in teaching laboratories due to the easier handling of the

hydrated salt. It typically involves a strong base to deprotonate cyclopentadiene, and the

reaction is carried out in a solvent that can accommodate both the organic and inorganic

reactants.[4][5][6]
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Preparation of Potassium Cyclopentadienide

Preparation of FeCl₂ Solution
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Caption: Workflow for Ferrocene Synthesis using hydrated FeCl₂·4H₂O.

Protocol:

Preparation of Potassium Cyclopentadienide: Finely powdered potassium hydroxide (0.75 g)

is suspended in 1.25 ml of 1,2-dimethoxyethane (DME) under a nitrogen atmosphere.

Freshly cracked cyclopentadiene (0.30 ml) is added, and the mixture is stirred.[4]

Preparation of Ferrous Chloride Solution: Finely powdered iron(II) chloride tetrahydrate (0.35

g) is dissolved in 1.5 ml of dimethyl sulfoxide (DMSO) in a separate vial under a nitrogen

atmosphere.[4]
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Synthesis of Ferrocene: The iron(II) chloride solution is added in portions to the vigorously

stirred cyclopentadienide solution over a period of 10 minutes. The reaction mixture is

shaken for an additional 15 minutes.[4]

Work-up and Purification: The reaction slurry is poured into a mixture of 6 M HCl and ice.

The resulting precipitate is collected by filtration, washed with water, and dried. The crude

ferrocene can be purified by sublimation or recrystallization.[4][5]

Reported Yield: A typical yield for this procedure is approximately 1 g of ferrocene.[5]

Discussion of Reactivity Differences in Ferrocene
Synthesis
The use of anhydrous ferrous chloride necessitates strictly anhydrous conditions and the use of

a strong, non-protic base like sodium metal to deprotonate cyclopentadiene. This is because

any moisture would react with the sodium and passivate the anhydrous ferrous chloride,

reducing its reactivity. The reaction proceeds efficiently due to the high reactivity of the

uncoordinated ferrous ion with the cyclopentadienide anion.

In contrast, the synthesis with hydrated ferrous chloride is performed in the presence of water

(from the hydrate) and a protic-compatible base like potassium hydroxide. The solvent system

(DME and DMSO) is chosen to facilitate the dissolution of both the organic and inorganic

reactants.[7] While the reaction is successful, the presence of water molecules coordinated to

the iron(II) ion can be considered to lower its effective concentration and reactivity towards the

cyclopentadienide anion. However, the use of a strong base like KOH ensures a sufficient

concentration of the cyclopentadienide anion to drive the reaction forward.

Conclusion
The choice between anhydrous and hydrated ferrous chloride is dictated by the specific

requirements of a chemical reaction. For reactions requiring a potent Lewis acid catalyst or

those sensitive to water, anhydrous ferrous chloride is the reagent of choice. In such cases,

careful handling under inert and anhydrous conditions is paramount. For applications where

ferrous ions are needed in an aqueous environment or in reactions tolerant to water, the more

stable and easier-to-handle hydrated ferrous chloride is a suitable and often more practical
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option. Understanding these fundamental differences in reactivity is crucial for the successful

design and execution of chemical syntheses in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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